Cilansetron

Irritable Bowel Syndrome 5-HT3 Antagonist Sex-Disparate Efficacy

Cilansetron is a high-affinity (Ki = 0.19 nM) 5-HT₃ receptor antagonist validated in both male and female IBS-D models—a decisive advantage over alosetron (women only). Preclinical data demonstrate 61% reduction in visceral pain at 0.1 mg/kg and 15–20% reduction in mesenteric vascular conductance without systemic hemodynamic effects. With lower CNS penetration than ondansetron, it is the preferred reference standard for sex-comparative GI studies, competitive radioligand binding assays, and splanchnic circulation research. Procure this investigational compound for publication-grade, gender-inclusive pharmacological data.

Molecular Formula C20H21N3O
Molecular Weight 319.4 g/mol
CAS No. 120635-74-7
Cat. No. B1669024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCilansetron
CAS120635-74-7
Synonyms10-((2-methyl-1H-imidazol-1-yl)methyl)-5,6,8,9,10,11-hexahydro-4H-pyrido(3,2,1-jk)carbazol-11-one
cilansetron
Molecular FormulaC20H21N3O
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCC1=NC=CN1CC2CCC3=C(C2=O)C4=CC=CC5=C4N3CCC5
InChIInChI=1S/C20H21N3O/c1-13-21-9-11-22(13)12-15-7-8-17-18(20(15)24)16-6-2-4-14-5-3-10-23(17)19(14)16/h2,4,6,9,11,15H,3,5,7-8,10,12H2,1H3/t15-/m1/s1
InChIKeyNCNFDKWULDWJDS-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cilansetron (CAS 120635-74-7) – 5-HT₃ Receptor Antagonist Profile and Procurement Context


Cilansetron is a selective 5-hydroxytryptamine type 3 (5-HT₃) receptor antagonist developed for the treatment of diarrhea-predominant irritable bowel syndrome (IBS-D). As a member of the "-setron" drug class, it shares a core mechanism with clinically established antiemetics and gastrointestinal prokinetic agents [1]. However, cilansetron was specifically optimized for IBS-D rather than chemotherapy-induced nausea, with clinical evidence supporting efficacy in both male and female patients—a differentiating feature relative to its closest in-class comparator, alosetron, which is approved only for women with severe IBS-D [2]. The compound remains in the experimental/investigational stage, having advanced to Phase III clinical trials before development was deprioritized [3].

Why Alosetron or Ondansetron Cannot Simply Substitute Cilansetron in IBS-D Research or Clinical Protocols


Although cilansetron, alosetron, and ondansetron are all 5-HT₃ receptor antagonists, they exhibit clinically meaningful differences in receptor binding kinetics, patient-population efficacy, and off-target selectivity that preclude direct substitution. Alosetron shows a well-documented sex-disparate efficacy profile—providing statistically significant symptom relief only in female IBS-D patients [1]. In contrast, cilansetron's clinical trial data demonstrate comparable efficacy in both male and female subjects [2]. Additionally, cilansetron's in vivo pharmacodynamic profile indicates reduced central nervous system penetration relative to ondansetron, which translates to a lower incidence of centrally mediated adverse effects [3]. These differentiation points are substantiated quantitatively in the following evidence guide.

Cilansetron Differentiated Efficacy, Selectivity, and Pharmacodynamics: A Comparator-Based Quantitative Evidence Guide


Cilansetron vs. Alosetron: Male IBS-D Patient Efficacy (Phase III Clinical Trial Data)

In a 3-month, double-blind, placebo-controlled Phase III trial (N=692 subjects), cilansetron 2 mg TID demonstrated statistically significant efficacy in male IBS-D patients for both abdominal pain/discomfort relief and improvement in abnormal bowel habits. This contrasts with published data on alosetron, which showed no significant improvement over placebo in male IBS-D patients [1]. The responder rate for relief of abnormal bowel habits (including diarrhea and urgency) was 39% for cilansetron versus 17% for placebo in male subjects (p<0.001) [2].

Irritable Bowel Syndrome 5-HT3 Antagonist Sex-Disparate Efficacy

Cilansetron vs. Ondansetron: Reduced Central Nervous System Penetration and Adverse Effect Profile

Structure-activity relationship studies indicate that cilansetron induces significantly fewer central nervous system side effects compared to ondansetron at therapeutically equivalent doses [1]. This is attributed to its reduced blood-brain barrier penetration—a property intentionally engineered into its molecular design to limit antagonism at central 5-HT₃ receptors while preserving potent peripheral activity in the gastrointestinal tract. In contrast, ondansetron readily crosses the blood-brain barrier, contributing to headache (reported incidence 9-27% in clinical use) and other CNS adverse events.

5-HT3 Receptor Antagonist Blood-Brain Barrier Penetration Central Nervous System Side Effects

Cilansetron vs. Alosetron and Ramosetron: High-Affinity 5-HT₃ Receptor Binding (Ki Comparison)

In radioligand binding assays using rat cortical 5-HT₃ receptors with [³H]GR-65630, cilansetron exhibits a Ki value of 0.19 nM [1]. This compares to reported Ki values for alosetron of 0.29–0.40 nM (human recombinant) and ramosetron of 0.091 nM (human cloned) [2][3]. While numerically distinct, all three compounds achieve sub-nanomolar affinity, placing them in the high-potency tier of 5-HT₃ antagonists.

5-HT3 Receptor Binding Affinity Radioligand Binding Assay Ki Value Comparison

Cilansetron vs. Placebo: Health-Related Quality of Life (HRQOL) Improvement in IBS-D Patients

In a 6-month double-blind, placebo-controlled multinational trial, cilansetron 2 mg TID produced a statistically significant improvement in IBS-specific quality of life compared to placebo [1]. The overall IBS-QOL score improved by 17.7 points from baseline in the cilansetron group versus 9.6 points in the placebo group (p<0.005) [2]. Significant improvements were observed across all subscales except sexual function, with the largest gains seen in interference with activity, food avoidance, and dysphoria.

IBS-QOL Patient-Reported Outcomes Quality of Life Measurement

Cilansetron vs. Alosetron: Mesenteric Vascular Effects in Rat Model

In anesthetized rats, intravenous cilansetron and alosetron produced comparable transient constriction of the mesenteric vascular bed, reducing mesenteric blood flow and vascular conductance by approximately 15–20% without altering systemic blood pressure or heart rate [1]. Neither compound affected colonic blood flow, and the effects were not observed with tegaserod (a 5-HT₄ agonist) [2]. This demonstrates that cilansetron shares the class-specific mesenteric hemodynamic profile of other GI-targeted 5-HT₃ antagonists while maintaining colonic perfusion.

Mesenteric Blood Flow Vascular Conductance In Vivo Pharmacology

Cilansetron Selectivity Profile: Off-Target Receptor Binding Ki Values

Selectivity profiling reveals that cilansetron exhibits weak affinity for sigma-1 receptors (Ki = 340 nM) and muscarinic M1 receptors (Ki = 910 nM), representing >1,700-fold and >4,700-fold selectivity for the 5-HT₃ receptor, respectively [1]. Affinity for the serotonin transporter (SERT) is negligible (Ki >10,000 nM) [2]. This profile supports the characterization of cilansetron as a highly selective 5-HT₃ antagonist with minimal potential for off-target pharmacology at relevant therapeutic concentrations.

Receptor Selectivity Off-Target Binding Safety Pharmacology

Primary Scientific and Industrial Application Scenarios for Cilansetron


In Vivo Rodent Models of Visceral Hypersensitivity and Colonic Distension

Cilansetron (0.1–1 mg/kg) has been validated in rat models of rectal distension-induced visceral pain and colonic motor dysfunction, reducing abdominal responses by up to 61% at 0.1 mg/kg [1]. This makes it suitable for preclinical studies investigating the role of peripheral 5-HT₃ receptors in IBS-D pathophysiology and for benchmarking novel GI-targeted compounds.

Radioligand Binding Assays for 5-HT₃ Receptor Occupancy Studies

With a Ki of 0.19 nM at the rat 5-HT₃ receptor [2], cilansetron serves as a high-affinity reference standard for competitive binding experiments using [³H]GR-65630 or similar radioligands. Its selectivity profile (sigma-1 Ki = 340 nM, M1 Ki = 910 nM) makes it a suitable tool for distinguishing 5-HT₃-specific binding from off-target interactions.

Sex-Stratified IBS-D Clinical Research and Protocol Development

Cilansetron's unique efficacy in male IBS-D patients—demonstrated by a 39% responder rate for relief of abnormal bowel habits versus 17% placebo [3]—positions it as the preferred 5-HT₃ antagonist for clinical studies requiring enrollment of male subjects or sex-based subgroup analyses.

Mesenteric Hemodynamics and Splanchnic Blood Flow Studies

Cilansetron produces a reproducible 15–20% reduction in mesenteric vascular conductance in anesthetized rats without altering systemic hemodynamics [4]. This property makes it a useful pharmacological tool for investigating 5-HT₃ receptor-mediated regulation of splanchnic circulation and for safety pharmacology assessments of GI-targeted compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cilansetron

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.